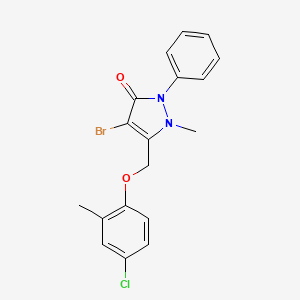

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Description

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a bromine atom at the 4-position and a substituted phenoxy group at the 3-position of the pyrazolinone ring.

Properties

IUPAC Name |

4-bromo-5-[(4-chloro-2-methylphenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O2/c1-12-10-13(20)8-9-16(12)24-11-15-17(19)18(23)22(21(15)2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIAALMXWPORNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired pyrazoline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its 4-chloro-2-methylphenoxy substituent.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Polarity and Solubility: The hydroxymethyl analog (CAS 81122-69-2) exhibits higher polarity due to its -OH group, enhancing hydrogen-bonding capacity and aqueous solubility compared to phenoxy derivatives .

Biological Activity: Chloro and bromo derivatives (e.g., and ) are frequently associated with antimicrobial and anti-inflammatory properties. The 4-chloro-2-methylphenoxy group in the target compound may enhance binding to microbial targets due to steric and electronic effects . The nitrophenoxy analog () could exhibit heightened reactivity, but nitro groups may also confer toxicity, limiting therapeutic utility .

Synthetic Considerations: Substituted phenoxy groups require regioselective synthesis. For instance, the 4-fluorophenoxy derivative () likely involves nucleophilic aromatic substitution, while the hydroxymethyl analog () may derive from reduction of ester precursors .

Intermolecular Interactions :

Biological Activity

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound belonging to the pyrazoline family. Its chemical formula is , and it has been investigated for various biological activities, particularly its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties .

Chemical Structure

The compound features a complex structure that includes a pyrazoline ring substituted with bromine and chloro groups, which are essential for its biological activity. The presence of these halogens can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act by inhibiting or activating these targets, leading to various biological effects. For instance, the presence of the chloro and bromo substituents enhances its ability to interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been studied for its ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this pyrazoline derivative. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrazoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Study on Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with this pyrazoline derivative resulted in significant inhibition of cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.